molecular formula C9H4BrF5 B14584047 1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene CAS No. 61587-34-6

1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene

Katalognummer: B14584047
CAS-Nummer: 61587-34-6
Molekulargewicht: 287.02 g/mol
InChI-Schlüssel: FCUUJGOXXWAREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene is an organic compound characterized by the presence of a bromine atom and a pentafluoropropenyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and pentafluoropropene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the pentafluoropropenyl group can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active compounds.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the pentafluoropropenyl group contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

61587-34-6

Molekularformel

C9H4BrF5

Molekulargewicht

287.02 g/mol

IUPAC-Name

1-bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H4BrF5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13,14)15/h1-4H

InChI-Schlüssel

FCUUJGOXXWAREU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(=C(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.